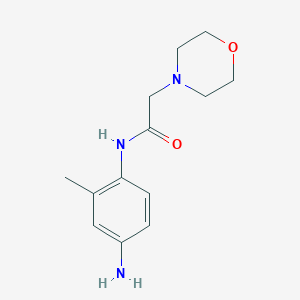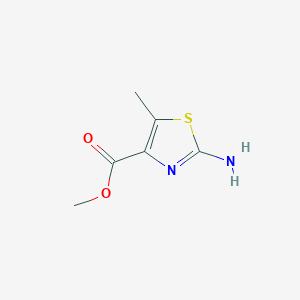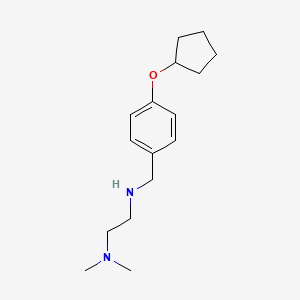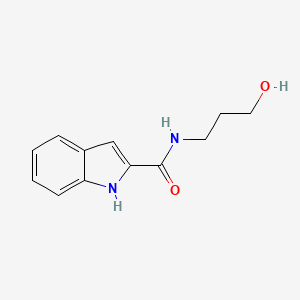![molecular formula C14H17N3O2S B1299505 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid CAS No. 842971-60-2](/img/structure/B1299505.png)
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various thieno[2,3-d]pyrimidine derivatives has been explored in the provided papers. In paper , a merocyanine dye was synthesized by condensing 2-[4-(piperidyl)benzoyl]thiophene with N,N'-dimethyl barbituric acid. This process highlights the potential for creating complex molecules with thieno[2,3-d]pyrimidine as a core structure. Similarly, paper describes the synthesis of thieno[2,3-b]pyridine derivatives through the reaction of a pyridine-2(1H)-thione derivative with α-halo-reagents, followed by cyclization in an ethanol/piperidine solution. Further reactions with dimethylformamide-dimethylacetal (DMF-DMA) led to additional derivatives. Paper details the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, starting from 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters, followed by hydrolysis, cyclization, and various other reactions to yield compounds with potential antianaphylactic activity.
Molecular Structure Analysis
The molecular structures of thieno[2,3-d]pyrimidine derivatives are characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing sulfur and nitrogen heteroatoms. The papers describe the introduction of various substituents at different positions of the core, which can significantly alter the properties of the molecules. For instance, the merocyanine dye synthesized in paper incorporates a piperidyl phenyl group, while the derivatives in paper include nicotinic acid ester and thiazolylpyrazolo[3,4-b]pyridine groups. The structural diversity of these compounds is indicative of the versatility of thieno[2,3-d]pyrimidine as a scaffold for medicinal chemistry.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidine derivatives are varied and include condensation, cyclization, and reactions with Vilsmeier reagents, as seen in papers and . These reactions are crucial for constructing the complex molecular architectures of the synthesized compounds. The reactivity of the thieno[2,3-d]pyrimidine core allows for the introduction of various functional groups, which can lead to the formation of compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structures and the substituents attached to the core. Paper discusses the solvatochromic response of the synthesized merocyanine dye, indicating that the compound's absorption maxima vary with solvent polarity. This property is analyzed using the Kamlet–Taft solvent parameters, which provide insight into the interactions between the dye and the solvents. The solvatochromism of the compound suggests potential applications in sensing or as a molecular probe. The antianaphylactic activity of some synthesized compounds in paper also points to the importance of understanding the physical and chemical properties of these molecules in relation to their biological activities.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives .
- Methods : The study focused on effective and straightforward routes for preparing a new series of thieno[2,3-d]pyrimidine derivatives in addition to their acyclo nucleosides analogue .
- Results : Some selected thienopyrimidine derivatives were investigated for their anticancer activity against two human cancer cell lines (HepG-2 and MCF-7). The results revealed that certain compounds showed the most potent anticancer activity .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-hydrazine .
- Methods : The chemical structure of the synthesized product has been elucidated through diverse spectroscopy analyses such as IR, NMR, MS, and elemental analyses .
- Results : The product is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Organic Chemistry
-
Scientific Field: Medicinal Chemistry
- Scientific Field: Organic Chemistry
- Application : Synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-hydrazine .
- Methods : The chemical structure of the synthesized product has been elucidated through diverse spectroscopy analyses such as IR, NMR, MS, and elemental analyses .
- Results : The product is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Eigenschaften
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8-9(2)20-13-11(8)12(15-7-16-13)17-5-3-10(4-6-17)14(18)19/h7,10H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVHBIQVEFNKPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)



![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)